5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-1-propyl-1H-pyrazole-4-carboxylic acid is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Target Interactions
Pyrazole derivatives, including this compound, interact with various biological targets, leading to a wide range of pharmacological effects. These interactions can involve:
- Enzyme Inhibition : Many pyrazole compounds are known to inhibit specific enzymes, which can alter biochemical pathways and lead to therapeutic effects.
- Receptor Modulation : Some derivatives act as modulators of receptor activity, influencing cellular signaling pathways.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its structural characteristics. This includes pathways related to inflammation, cancer cell proliferation, and microbial resistance.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : Various studies have reported cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, compounds derived from pyrazoles have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 4 | A549 | 26 | Growth inhibition |
Compound 5 | MCF7 | 49.85 | Induces apoptosis |
Compound 21 | HCT116 | 0.39 | Aurora-A kinase inhibition |
Anti-inflammatory Activity
Pyrazole derivatives have also shown promise in reducing inflammation. For example, compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazoles are notable as well:
- Inhibition Studies : Compounds have been evaluated against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics . For instance, certain derivatives exhibited significant activity against E. coli and Aspergillus niger.
Case Studies
Several research studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Fan et al. (2022) synthesized several pyrazole derivatives and tested them against A549 cell lines. They found that specific compounds induced autophagy without apoptosis, highlighting the potential for targeted cancer therapies .
- Xia et al. (2022) prepared hydrazide derivatives of pyrazoles and assessed their antitumor activity, noting significant growth inhibition in various cancer cell lines .
- Abdel-Aziz et al. (2022) reported on the synthesis of novel pyrazole derivatives with promising anticancer efficacy against Hep-2 cells .
Properties
IUPAC Name |
5-chloro-1-propylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-10-6(8)5(4-9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAOETLXSIRKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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